Methaqualone-d5
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1184966-71-9 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
3-[3,5-dideuterio-2-(trideuteriomethyl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i1D3,6D,7D |
InChI Key |
JEYCTXHKTXCGPB-XUYCAUAGSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)N2C(=NC3=CC=CC=C3C2=O)C)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Methaqualone D5
General Approaches for the Synthesis of Deuterated Organic Compounds
The introduction of deuterium (B1214612) into organic molecules can be achieved through two primary strategies: direct hydrogen-deuterium (H-D) exchange on the target molecule or a late-stage intermediate, or through de novo synthesis using deuterated starting materials.
Hydrogen-Deuterium Exchange: This is often the more efficient method, as it can be performed on the fully formed carbon skeleton of the molecule. rsc.org Catalytic H-D exchange reactions are common, employing transition metals like palladium, platinum, or ruthenium to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source. nih.gov Deuterium oxide (D₂O) is a widely used and economical deuterium source for these reactions. nih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high levels of deuteration at specific molecular positions. nih.gov
De Novo Synthesis: This approach involves building the molecule from smaller, already deuterated precursors. While potentially more laborious, it offers precise control over the location of the deuterium labels. Common deuterated building blocks include deuterated solvents, deuterated Grignard reagents, and compounds where deuterium has been incorporated through reduction with deuterium gas or deuterated reducing agents like sodium borodeuteride or lithium aluminum deuteride.
Specific Strategies for Deuterium Incorporation into Quinazolinone Structures
The synthesis of deuterated quinazolinone compounds can be accomplished by utilizing deuterated starting materials in established synthetic routes for the quinazolinone ring system. sigmaaldrich.com One common method for synthesizing the quinazolinone core is the condensation of an anthranilic acid derivative with an appropriate amine. researchgate.netnih.gov
For Methaqualone-d5, the deuterium atoms are typically incorporated into the tolyl ring and the methyl group at the 2-position of the quinazolinone core. A plausible synthetic route would involve the use of deuterated N-acetylanthranilic acid and deuterated o-toluidine (B26562). For instance, the synthesis of a related compound, Methaqualone-d4, has been described where deuteration is on the quinazolinone ring's benzene (B151609) moiety. This is achieved by reacting deuterated N-acetylanthranilic acid with o-toluidine.
To achieve a d5-labeling pattern, one could envision a synthesis starting from deuterated precursors for both the anthranilic acid and the o-toluidine moieties. For example, anthranilic acid-d4 can be condensed with o-toluidine-d1 (deuterium on the methyl group) or vice versa to introduce the five deuterium atoms.
Advanced Reaction Pathways for this compound Synthesis
Modern synthetic organic chemistry offers more sophisticated methods for deuterium incorporation, often providing higher selectivity and efficiency. These advanced pathways are particularly relevant for complex molecules like this compound.
Transition Metal-Catalyzed C-H Activation: This powerful technique allows for the direct replacement of hydrogen atoms with deuterium at specific positions in a molecule, often with high regioselectivity. rsc.org Iridium and ruthenium-based catalysts are particularly effective for the ortho-deuteration of aromatic rings directed by a coordinating functional group. nih.govacs.org In the context of this compound, such a catalyst could potentially be used to deuterate the tolyl ring in a late-stage synthetic step.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a greener and often more selective alternative to metal-based catalysis. frontiersin.orgnih.gov While specific applications to this compound synthesis are not widely documented, organocatalytic methods for the synthesis of the quinazolinone core are known and could be adapted using deuterated substrates. frontiersin.orgnih.gov
Catalytic H-D Exchange on Aryl Methyl Groups: Specific methods exist for the deuteration of methyl groups attached to aromatic rings. Base-catalyzed exchange reactions using deuterated solvents like DMSO-d6 can be effective for this transformation. researchgate.net This approach could be employed to introduce the deuterium atoms onto the tolyl methyl group of a methaqualone precursor. researchgate.net
A hypothetical advanced synthesis of this compound could involve the initial synthesis of the quinazolinone core using non-deuterated precursors, followed by a selective, transition-metal-catalyzed H-D exchange to deuterate the tolyl ring and a subsequent base-catalyzed exchange for the methyl group.
Isotopic Purity Assessment in Deuterated Synthetic Products
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for assessing isotopic purity. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (molecules with different numbers of deuterium atoms) can be determined. ansto.gov.au The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated, and fully deuterated (d5) compound allow for the calculation of the isotopic enrichment. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for isotopic purity analysis. rsc.orgresearchgate.netnih.gov
¹H NMR: In a highly deuterated compound, the residual proton signals in the ¹H NMR spectrum will be significantly diminished at the sites of deuteration. The integration of these residual signals relative to a non-deuterated internal standard can provide a quantitative measure of deuterium incorporation. nih.gov
²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a spectrum where the signals correspond to the deuterated positions. The integration of these signals can be used to determine the relative abundance of deuterium at different sites. nih.gov
¹³C NMR: The substitution of a proton with a deuteron (B1233211) can cause a small upfield shift in the ¹³C NMR signal of the attached carbon and adjacent carbons. This isotopic effect can be used to quantify the degree of deuteration at specific sites. researchgate.netnih.gov
A combination of these techniques provides a comprehensive assessment of the isotopic purity of this compound, ensuring its suitability for its intended scientific applications. rsc.org
Data Tables
Table 1: Comparison of General Deuteration Methodologies
| Method | Advantages | Disadvantages |
| Hydrogen-Deuterium Exchange | Can be performed on late-stage intermediates or the final product. Often more atom-economical. | May lack regioselectivity. Can require harsh conditions or expensive catalysts. |
| De Novo Synthesis | Precise control over the location of deuterium labels. | Can be a lengthy and multi-step process. Requires access to specific deuterated starting materials. |
Table 2: Analytical Techniques for Isotopic Purity Assessment
| Technique | Information Provided | Key Considerations |
| Mass Spectrometry (MS) | Determines the distribution of isotopologues (d0, d1, d2, etc.). Calculates overall isotopic enrichment. | High resolution is required for accurate mass determination. Fragmentation patterns can sometimes complicate analysis. |
| ¹H NMR Spectroscopy | Quantifies the amount of residual (un-exchanged) protons at specific sites. | Requires a non-deuterated internal standard for accurate quantification. Sensitivity can be low for highly deuterated compounds. |
| ²H NMR Spectroscopy | Directly observes and quantifies deuterium at different molecular positions. | Lower sensitivity compared to ¹H NMR. Requires a spectrometer equipped for deuterium detection. |
| ¹³C NMR Spectroscopy | Provides site-specific deuteration information through isotopic shifts. | Isotopic shifts are small and may require high-field NMR for resolution. |
Table 3: Hypothetical Isotopic Distribution of this compound Determined by Mass Spectrometry
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | 0.1 |
| d1 | 0.3 |
| d2 | 0.6 |
| d3 | 1.5 |
| d4 | 5.0 |
| d5 (fully labeled) | 92.5 |
Advanced Analytical Methodologies Utilizing Methaqualone D5
Mass Spectrometry Applications of Methaqualone-d5 as an Internal Standard
The use of stable isotope-labeled internal standards (SIL-ISs) is considered the gold standard in quantitative analysis, especially for complex biological samples. oup.com this compound, a deuterated analog of methaqualone, serves as an ideal internal standard in mass spectrometry-based methods. Its chemical and physical properties closely mimic the target analyte, methaqualone, ensuring it behaves similarly during sample preparation, extraction, and ionization. cerilliant.com This normalization is crucial for correcting variations in instrument response and matrix effects, thereby enhancing the accuracy and precision of quantitative results.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred and powerful technique for the confirmation and quantification of organic compounds like methaqualone. thermofisher.comunodc.org In GC-MS analysis, the use of a deuterated internal standard such as this compound is fundamental for achieving accurate quantification. The internal standard is added to samples at a known concentration before processing. psu.edu
The principle relies on the co-extraction and co-analysis of the analyte and the internal standard. While chemically identical for the purposes of separation in the gas chromatograph, the deuterated standard is distinguishable by the mass spectrometer due to its higher mass. For instance, in the analysis of methamphetamine, methamphetamine-d5 is used as the internal standard, and specific ions are monitored for both the analyte and the standard (e.g., m/z 266:312 for methamphetamine-d5). psu.edu A similar principle applies to methaqualone and this compound. The ratio of the analyte's response to the internal standard's response is used to construct a calibration curve and determine the concentration of the analyte in the sample.
Table 1: Illustrative GC-MS Parameters for Analyte Quantification using a Deuterated Internal Standard This table is a representative example based on common GC-MS practices for similar compounds.
| Parameter | Setting | Purpose |
|---|---|---|
| GC Column | HP-1MS or similar non-polar capillary column | Separates compounds based on boiling point and polarity. |
| Injection Mode | Splitless | Ensures maximum transfer of analyte onto the column for high sensitivity. |
| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Optimizes separation of the target analyte from other matrix components. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific mass-to-charge (m/z) ratios for the analyte and internal standard. oup.com |
| Quantifier Ion (Methaqualone) | e.g., m/z 250 | Primary ion used for concentration calculation. |
| Qualifier Ions (Methaqualone) | e.g., m/z 235, 132 | Secondary ions monitored to confirm identity, based on their relative abundance to the quantifier ion. |
| Quantifier Ion (this compound) | e.g., m/z 255 | Primary ion for the internal standard, shifted by the mass of the deuterium (B1214612) atoms. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for High-Throughput Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique frequently employed for high-throughput analysis of drugs in biological matrices. nih.gov The use of a deuterated internal standard is paramount in LC-MS/MS to compensate for matrix effects and variations during the analytical process. nih.gov
A validated ultra-high-performance liquid chromatography method coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) has been developed for the simultaneous determination of methaqualone and eight of its designer analogs. tandfonline.commdpi.com In this methodology, Methaqualone-d7 served as the internal standard, demonstrating the utility of deuterated analogs in such analyses. tandfonline.commdpi.com The quantification was performed in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. mdpi.comtandfonline.com This method achieved low limits of quantification (LOQ), ranging from 0.1 to 0.2 ng/mL, with high precision and accuracy. tandfonline.commdpi.com
The direct injection of diluted oral fluid samples into an LC-MS/MS system, using deuterated analogs as internal standards, has also proven effective for the rapid analysis of various drugs, compensating for potential matrix effects. nih.govresearchgate.net
Table 2: MRM Transitions and Parameters for Methaqualone Analysis using a Deuterated Standard Data derived from a study using Methaqualone-d7 as the internal standard. tandfonline.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Methaqualone | 251.1 | 132.1 (Quantifier) | 100 | 25 |
| 251.1 | 116.1 (Qualifier) | 100 | 40 | |
| Methaqualone-d7 (IS) | 258.1 | 132.1 (Quantifier) | 100 | 25 |
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) in Complex Mixture Analysis
For exceedingly complex samples, such as post-mortem specimens or environmental matrices, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers unparalleled separation power and analytical capability. ualberta.caplos.org This technique combines two different GC columns to separate components in a sample, providing enhanced resolution and peak capacity. researchgate.net The TOFMS detector is essential as it provides rapid spectral acquisition rates necessary to sample the very narrow peaks produced by the GCxGC modulation process. researchgate.net
In forensic toxicology, GCxGC-TOFMS has been used for the qualitative analysis of hair extracts, where it successfully identified various drugs and metabolites, including methaqualone, that were not part of a targeted analysis. researchgate.net For quantitative analysis within such a complex workflow, the addition of a deuterated internal standard like this compound is indispensable. It would be used to normalize the complex data and provide accurate concentration measurements, leveraging the mass spectral deconvolution capabilities of the TOFMS software to obtain clean spectra of both the analyte and the internal standard. researchgate.netrestek.com The use of stable isotope-labeled internal standards in GCxGC-TOFMS ensures the required specificity and accuracy for quantification. researchgate.net
Evaluation of Ion Suppression and Enhancement Effects in Mass Spectrometry with Deuterated Analogs
A significant challenge in quantitative LC-MS/MS is the phenomenon of matrix effects, where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte. oup.comtandfonline.com This can lead to inaccurate results if not properly compensated. oup.com Deuterated internal standards are the preferred tool to correct for these effects because they are expected to co-elute with the analyte and experience the same ionization modifications. nih.gov
However, a potential complication is the "isotopic effect," where the substitution of hydrogen with deuterium can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography. oup.comnih.gov If this separation is significant, the analyte and the internal standard may experience different matrix effects, diminishing the standard's ability to compensate accurately. oup.com Therefore, evaluating the chromatographic behavior and the potential for ion suppression is a critical part of method validation.
Studies have shown that while deuterium-labeled standards are generally effective, 13C-labeled standards may offer a slight advantage as they tend to co-elute more perfectly with the analyte, providing better compensation for ion suppression. nih.gov Nonetheless, for many applications, deuterated analogs like this compound provide robust and reliable correction for matrix effects, as demonstrated in numerous validated methods for drugs of abuse. nih.govnih.gov The key is to ensure that the chromatographic separation between the analyte and the standard is minimal under the specific method conditions. oup.com
Chromatographic Separation Principles in this compound Analysis
The effective separation of Methaqualone and its deuterated internal standard from matrix components is a prerequisite for accurate mass spectrometric analysis. High-performance liquid chromatography (HPLC) is the dominant separation technique used in conjunction with MS for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies for Compound Separation
Reversed-phase HPLC is the most common approach for the analysis of methaqualone and its analogs. unodc.org In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
One established UHPLC method for separating methaqualone and its analogs utilizes a C18 column with a gradient elution program. tandfonline.commdpi.com The mobile phase consists of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol with formic acid). tandfonline.comtandfonline.com The gradient, which involves changing the proportion of the organic solvent over time, allows for the efficient elution and separation of multiple compounds with different polarities within a single run. esmed.org
Another method describes the separation of methaqualone on a Newcrom R1 column using an isocratic mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For MS-compatible applications, the non-volatile phosphoric acid is replaced with a volatile acid like formic acid. sielc.com
Table 3: Example HPLC/UHPLC Conditions for Methaqualone Separation This table consolidates data from multiple established methods. tandfonline.comtandfonline.comesmed.orgsielc.com
| Parameter | Method 1 (UHPLC-MS/MS) tandfonline.comtandfonline.com | Method 2 (HPLC) sielc.com |
|---|---|---|
| Column | C18 (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm) | Newcrom R1 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with ammonium formate and formic acid | Water with phosphoric acid (or formic acid for MS) |
| Mobile Phase B | Acetonitrile/Methanol with formic acid | Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min | 1.0 mL/min |
| Mode | Gradient Elution | Isocratic |
| Column Temp. | 40°C | Ambient |
| Injection Vol. | 1 - 5 µL | 10 µL |
These chromatographic systems are designed to provide sharp, symmetrical peaks for both methaqualone and this compound, ensuring they are presented to the mass spectrometer under optimal conditions for sensitive and accurate detection. The close elution of the analyte and its deuterated standard is crucial for effective internal standardization. oup.comnih.gov
Gas Chromatography (GC) Column Technologies and Temperature Programming
The analysis of methaqualone and its deuterated analog, this compound, by gas chromatography (GC) is a well-established technique in forensic toxicology. The choice of GC column and the temperature programming are critical for achieving optimal separation and resolution from other compounds that may be present in the sample.
Typically, packed columns with phases like 3% OV-1 or OV-17 on 100/120 mesh Gas Chrom Q have been utilized. govinfo.gov However, modern analyses more commonly employ capillary columns due to their superior resolution and efficiency. A slightly polar 30-meter capillary column is often a suitable choice. researchgate.net For instance, a DB-1 column (30 m x 0.25 mm x 0.25 µm) or its equivalent is frequently used. unodc.org
Temperature programming is essential for ensuring good chromatographic peak shape and separating the analyte from matrix interferences. A common temperature program involves an initial oven temperature of 200°C, which is then ramped to 320°C at a rate of 4°C per minute, followed by a hold for 4 minutes. unodc.org Another approach might involve a temperature program from 100°C to 225°C at a rate of 50°C per minute. jfda-online.com The use of a 220-volt GC oven controller can allow for increased temperature ramp rates, leading to shorter analyte retention times. researchgate.net
Optimization of Mobile Phase Compositions and Flow Rates for Resolution
While gas chromatography is a primary method for methaqualone analysis, liquid chromatography (LC) coupled with mass spectrometry (MS) offers a powerful alternative, particularly for samples that may not be suitable for GC without derivatization. In LC, the mobile phase composition and flow rate are critical parameters for achieving the desired resolution.
For the analysis of basic drugs like methaqualone, reversed-phase chromatography is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous component is a crucial factor in controlling the retention and peak shape of ionizable compounds.
Optimization of the mobile phase involves adjusting the gradient profile, which is the change in the proportion of the organic modifier over time. A typical gradient might start with a lower concentration of the organic solvent and gradually increase to elute more strongly retained compounds. The flow rate also plays a role in resolution and analysis time. In ultra-high-performance liquid chromatography (UHPLC), higher flow rates can be used with smaller particle size columns to achieve rapid and efficient separations.
Method Development and Validation Parameters for this compound Quantification
The use of this compound as an internal standard is fundamental for the accurate quantification of methaqualone in biological matrices. Method development and validation ensure the reliability and reproducibility of the analytical results.
Sample Preparation Strategies: Liquid-Liquid Extraction and Solid Phase Extraction
Effective sample preparation is crucial to remove interferences from the biological matrix and concentrate the analyte of interest before instrumental analysis. Two common techniques for the extraction of methaqualone and its internal standard are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netsci-hub.se
In LLE, the sample is typically made alkaline to ensure methaqualone is in its non-ionized, more organic-soluble form. An organic solvent, such as toluene (B28343) or tert-butyl methyl ether (TBME), is then added to extract the drug from the aqueous matrix. unodc.orgresearchgate.net
SPE offers a more controlled and often cleaner extraction. For methaqualone, a C18 or a mixed-mode cation exchange SPE cartridge can be used. The sample is loaded onto the conditioned cartridge, washed with appropriate solvents to remove interferences, and then the analyte is eluted with a suitable solvent mixture. researchgate.net
Chemical Derivatization Techniques for Enhanced Analytical Performance
While methaqualone can be analyzed by GC-MS without derivatization, chemical derivatization can improve its chromatographic properties and enhance the sensitivity and specificity of the analysis. jfda-online.comsci-hub.sehmdb.ca Derivatization is often necessary to convert polar functional groups into less polar, more volatile derivatives that are more amenable to GC analysis. researchgate.netjfda-online.com
A common derivatization technique is silylation, which involves reacting the analyte with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). govinfo.govunodc.org This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. For example, the sample residue can be heated with MSTFA at 75°C for 30 minutes. unodc.org Another option is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH). researchgate.net
Assessment of Analytical Performance Parameters: Linearity, Precision, Accuracy, and Recovery
Method validation is essential to demonstrate that an analytical method is suitable for its intended purpose. Key performance parameters that are assessed include linearity, precision, accuracy, and recovery. researchgate.net
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing a series of standards at different concentrations, and the coefficient of determination (r²) should ideally be greater than 0.99. researchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at different concentrations (intra-day and inter-day precision). researchgate.net
Accuracy is the closeness of the mean test results to the true value. It is often determined by analyzing quality control samples with known concentrations and is expressed as the relative error. researchgate.net
Recovery is the efficiency of the extraction procedure. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution of the same concentration.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 researchgate.net |
| Intra-day Precision (RSD) | < 15% researchgate.net |
| Inter-day Precision (RSD) | < 15% researchgate.net |
| Accuracy (Relative Error) | Within ±15% researchgate.net |
| Recovery | Consistent and reproducible |
Mitigating Cross-Contribution from Naturally Occurring Isotopes in Deuterated Internal Standards
When using deuterated internal standards like this compound, there is a potential for cross-contribution of signals between the analyte and the internal standard. This can occur due to the presence of naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled analyte, which can contribute to the mass channel of the deuterated standard. researchgate.net This is particularly relevant when the mass difference between the analyte and the internal standard is small.
This isotopic overlap can affect the accuracy of quantification, especially at high analyte concentrations. sci-hub.seresearchgate.net Several strategies can be employed to mitigate this issue:
Monitoring a less abundant isotope of the internal standard: This can reduce the impact of the analyte's isotopic contribution. researchgate.net
Mathematical correction: Algorithms can be applied to the data to correct for the known isotopic distribution of the analyte. researchgate.net
Increasing the concentration of the internal standard: This can help to minimize the relative contribution of the analyte's isotopes to the internal standard's signal. researchgate.net
Careful selection of the deuterated standard: Using an internal standard with a higher degree of deuteration increases the mass difference from the analyte, reducing the likelihood of isotopic overlap.
By carefully considering and addressing these factors, the use of this compound as an internal standard can provide highly accurate and reliable quantification of methaqualone in complex matrices.
Research on Methaqualone D5 in Metabolic Pathway Elucidation Non Clinical
Application of Deuterated Analogs in Tracing Metabolic Pathways in In Vitro Systems
In the complex biological matrix of an in vitro metabolic system, such as human liver microsomes (HLMs) or hepatocytes, accurately tracing and quantifying a parent drug and its metabolites can be challenging. Deuterated analogs like Methaqualone-d5 function as ideal internal standards to overcome these analytical hurdles.
The core principle involves "isotope dilution mass spectrometry." A known quantity of this compound is added (spiked) into the biological sample containing the unlabeled Methaqualone prior to sample preparation and analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because this compound shares virtually identical physicochemical properties with Methaqualone—including extraction efficiency, chromatographic retention time, and ionization efficiency—it experiences the same experimental variations and sample loss during the analytical process.
However, it is readily distinguished by its mass. The five deuterium (B1214612) atoms increase its molecular weight by approximately 5 Daltons compared to the protio form. During MS analysis, the instrument can selectively monitor the mass-to-charge ratio (m/z) for both the analyte (Methaqualone) and the internal standard (this compound). By calculating the ratio of the analyte's detector response to the internal standard's response, precise quantification is achieved, effectively canceling out variations introduced during sample handling and instrumental analysis. This ensures high accuracy and reproducibility in determining the rate of parent drug depletion and metabolite formation in metabolic stability assays.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Mass Difference (Da) | Primary Analytical Role |
|---|---|---|---|---|
| Methaqualone | C₁₆H₁₄N₂O | 250.1106 | - | Analyte (Test Compound) |
| This compound | C₁₆H₉D₅N₂O | 255.1420 | +5.0314 | Stable Isotope-Labeled Internal Standard (SIL-IS) |
Methodologies for Investigating Enzyme-Specific Contributions to Methaqualone Metabolism (e.g., Cytochrome P450 Enzymes)
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting drug-drug interactions. The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of phase I drug metabolism. This compound is instrumental in the two primary in vitro methods used for this purpose:
Recombinant Human CYP Enzymes: This approach involves incubating the parent drug, Methaqualone, with individual, commercially available recombinant CYP enzymes (e.g., CYP3A4, CYP2B6, CYP2C19, etc.) expressed in a cellular system like baculovirus-infected insect cells (supersomes). By measuring the rate of metabolite formation for each individual isoform, researchers can identify the primary enzymes involved. In these assays, this compound is used as the internal standard to ensure accurate quantification of the metabolic activity of each specific enzyme, allowing for direct comparison.
Chemical Inhibition in Human Liver Microsomes (HLMs): This method uses pooled HLMs, which contain a full complement of native drug-metabolizing enzymes. The assay is run by incubating Methaqualone and HLMs in the presence of known, selective inhibitors for specific CYP enzymes. The rate of metabolite formation is compared between the control (no inhibitor) and the inhibited samples. A significant reduction in metabolism in the presence of a specific inhibitor (e.g., Ketoconazole for CYP3A4) strongly indicates that the inhibited enzyme plays a major role in that pathway. This compound provides the quantitative anchor needed to reliably measure these changes in metabolic rates.
| Condition | CYP Enzyme Targeted | Metabolite Formation Rate (pmol/min/mg protein) | % Inhibition | Conclusion |
|---|---|---|---|---|
| Control (HLM only) | N/A | 150.2 | - | Baseline metabolic rate. |
| HLM + Ketoconazole (1 µM) | CYP3A4 | 45.5 | 69.7% | CYP3A4 is a major contributor. |
| HLM + Quinidine (1 µM) | CYP2D6 | 145.8 | 2.9% | CYP2D6 has a negligible role. |
| Recombinant CYP3A4 | CYP3A4 | 125.1 | N/A | Confirms high catalytic activity of CYP3A4. |
| Recombinant CYP2B6 | CYP2B6 | 35.7 | N/A | Confirms a minor role for CYP2B6. |
Note: Data are hypothetical and for illustrative purposes. Quantification in each condition relies on this compound as the internal standard.
Strategies for Metabolite Identification and Quantification Using Stable Isotopes
Beyond its role in quantification, this compound is a powerful tool for the structural identification of novel metabolites. When Methaqualone is incubated in a metabolic system, mass spectrometry is used to screen for potential biotransformation products. Common metabolic reactions include hydroxylation (+16 Da), N-oxidation (+16 Da), or demethylation (-14 Da).
The strategy involves analyzing samples from an incubation containing an equimolar mixture of Methaqualone and this compound. Any authentic metabolite derived from Methaqualone will appear in the mass spectrum as a characteristic "doublet"—a pair of peaks separated by the mass difference of the isotopic label (5 Da in this case). For example, if a hydroxylated metabolite of Methaqualone is formed, it will have a specific m/z. The presence of a corresponding peak at [m/z + 5] confirms that this new chemical entity is indeed a metabolite of Methaqualone and not an endogenous compound or artifact from the biological matrix. This isotope pattern matching provides unequivocal evidence for the metabolite's origin, greatly simplifying the complex process of metabolite discovery.
| Compound | Expected m/z | Mass Shift from Protio Form (Da) | Notes |
|---|---|---|---|
| Methaqualone | 251.118 | - | Parent drug (unlabeled) |
| This compound | 256.149 | +5.031 | Internal standard (labeled) |
| Hydroxy-Methaqualone | 267.113 | - | Metabolite of unlabeled drug (+16 Da) |
| Hydroxy-Methaqualone-d5 | 272.144 | +5.031 | Metabolite of labeled drug (+16 Da) |
Utility of Deuteration in Understanding Kinetic Isotope Effects in Biotransformation
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom at or near the reactive site is replaced with a heavier isotope. This occurs because the bond formed with the heavier isotope (e.g., a carbon-deuterium bond) is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen bond, thus requiring more energy to cleave.
In the case of this compound, the five deuterium atoms are located on the tolyl (methylphenyl) ring. This specific placement allows researchers to probe the mechanism of metabolic reactions occurring on that ring. If a metabolic reaction, such as aromatic hydroxylation, requires the cleavage of a C-H bond on the tolyl ring as its rate-determining step, then the reaction will proceed more slowly for this compound than for unlabeled Methaqualone.
To measure the KIE, an equimolar mixture of Methaqualone and this compound is incubated with a metabolically active system (e.g., HLMs). The ratio of the deuterated metabolite to the non-deuterated metabolite is then measured.
A KIE value close to 1 indicates that C-H bond cleavage on the tolyl ring is not the rate-limiting step for that particular metabolic pathway.
A significant KIE value (typically >1.5) indicates that the non-deuterated metabolite is formed preferentially, providing strong evidence that C-H bond cleavage on the tolyl ring is a critical, rate-determining step in that biotransformation.
This information is invaluable for pinpointing the exact site of metabolism and understanding the enzymatic reaction mechanism at a molecular level.
| Metabolic Pathway | Site of Reaction | Observed KIE (kH/kD) | Interpretation |
|---|---|---|---|
| Tolyl Ring Hydroxylation | C-H bond on the tolyl ring | 4.2 | A significant KIE is observed. C-H bond cleavage is the rate-determining step for this pathway. |
| Quinazolinone Ring Hydroxylation | C-H bond on the quinazolinone ring | 1.1 | No significant KIE. The deuteration on the separate tolyl ring does not affect this reaction's rate. |
| N-Oxidation | Quinazolinone nitrogen | 1.0 | No KIE. The reaction does not involve C-H bond cleavage on the tolyl ring. |
Forensic Science and Chemical Intelligence Applications of Methaqualone D5
Role of Methaqualone-d5 in Quantitative Forensic Toxicology for Illicit Substances
In the realm of forensic toxicology, the precise quantification of illicit substances in seized materials or biological samples is paramount for legal and intelligence purposes. This compound plays an indispensable role as an internal standard, primarily in hyphenated chromatographic and mass spectrometric methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). psu.eduresearchgate.nettandfonline.com
The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is to correct for variations that can occur during sample analysis. chiron.no These variations can arise during sample preparation steps (e.g., extraction, derivatization) and during the instrumental analysis itself (e.g., injection volume, ionization efficiency). chiron.nooup.com Because this compound is chemically almost identical to methaqualone, it experiences similar losses during preparation and similar response variations in the mass spectrometer. chiron.no
A known quantity of this compound is added to a sample at the beginning of the analytical process. chiron.no During analysis, the mass spectrometer distinguishes between the native methaqualone and the heavier this compound based on their mass-to-charge ratios. By measuring the ratio of the response of the target analyte (methaqualone) to the response of the internal standard (this compound), a highly accurate and precise quantification can be achieved. oup.com This process significantly enhances the quality, reliability, and reproducibility of the results, which is crucial for court testimony and law enforcement operations. marshall.edumarshall.edu
Table 1: Key Functions of this compound in Quantitative Analysis
| Function | Description | Analytical Benefit |
| Correction for Analyte Loss | Compensates for the loss of methaqualone during sample extraction and handling procedures. | Improves the accuracy of the final reported concentration. |
| Correction for Instrumental Variation | Accounts for fluctuations in instrument performance, such as injection volume and detector response. | Enhances the precision and reproducibility of measurements across different samples and analytical runs. |
| Peak Identification Confirmation | The known retention time of the internal standard helps to confirm the identity of the target analyte peak. | Increases confidence in qualitative identification. |
| Method Validation | Used as a benchmark during the validation of new analytical methods to assess parameters like recovery and matrix effects. oup.com | Ensures the analytical method is robust, reliable, and fit for its intended purpose. oup.com |
Methodologies for Drug Profiling and Impurity Analysis in Seized Illicit Preparations
Drug profiling, or chemical fingerprinting, is a forensic intelligence tool used to establish links between different drug seizures. nih.govresearchgate.netunodc.org This is achieved by analyzing the chemical composition of the seized material, including not just the main active ingredient but also the impurities, by-products, and cutting agents present. psu.eduijcrt.org This chemical signature can provide valuable information about the synthesis route used, the precursors involved, and potential connections between different batches of illicitly manufactured drugs. psu.edunih.gov
The methodologies for profiling illicit methaqualone preparations typically involve:
Extraction: The sample is dissolved, and the chemical components are extracted using a suitable solvent. unodc.org It is at this stage that a precise amount of this compound is added as an internal standard.
Separation: Chromatographic techniques, most commonly GC or HPLC, are used to separate the individual components of the extracted mixture. psu.eduajrconline.orgpharmainfo.in This separates the methaqualone from synthesis precursors, reaction by-products, and other adulterants.
Identification and Quantification: Mass spectrometry is coupled with chromatography (e.g., GC-MS, LC-MS/MS) to identify each separated compound based on its unique mass spectrum. ajrconline.orgpharmainfo.in The use of this compound allows for the accurate quantification not only of the methaqualone itself but also of the various impurities.
Accurate quantification of these impurities is a critical aspect of drug profiling. While qualitative identification of impurities reveals the synthesis method, the quantitative data—the precise ratios of these impurities to the active ingredient—provides a more detailed and discriminating chemical fingerprint. psu.edu This allows forensic chemists to state with a higher degree of certainty whether two samples originate from the same manufacturing batch. researchgate.net
Table 2: Common Impurity Classes in Illicit Methaqualone and Their Significance
| Impurity Class | Examples | Forensic Significance |
| Unreacted Precursors | Anthranilic acid, N-acetylanthranilic acid, o-toluidine (B26562) | Indicates inefficient synthesis or specific synthetic routes (e.g., the Nietzski or Grimmel methods). psu.edu |
| Reaction Intermediates | 2-Methyl-4(3H)-quinazolinone (from an alternate pathway) | Provides clues about the specific chemical reactions and conditions used in the clandestine laboratory. psu.edu |
| Synthesis By-products | Dimerization products, cyclization variants | Can be unique to a particular synthesis method or even a specific laboratory's technique. unodc.org |
| Adulterants/Cutting Agents | Diazepam, Diphenhydramine, Phenobarbital | Added to mimic or enhance the drug's effects; their presence and concentration are part of the sample's profile. psu.eduunodc.org |
Application of Stable Isotope Ratio Analysis in Source Attribution and Chemical Fingerprinting in Forensic Chemistry
Beyond its use as an internal standard added to a sample, the principles of stable isotope analysis can be applied in a different way for forensic chemistry: by measuring the natural abundance of stable isotopes within the seized methaqualone molecules themselves. This technique, known as Stable Isotope Ratio Analysis (SIRA) or Isotope Ratio Mass Spectrometry (IRMS), provides a powerful "chemical fingerprint" that can help determine the geographic origin of the precursors or the specific manufacturing process used. fmach.itutah.edunih.gov
Every chemical compound has a characteristic ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H, ¹⁸O/¹⁶O). utah.edu These ratios, expressed using delta (δ) notation, are determined by the isotopic composition of the starting materials (precursors) and are influenced by the kinetic isotope effects of the chemical reactions used in the synthesis. fmach.itnih.govalsglobal.eu
For synthetic drugs like methaqualone, the analysis focuses on:
Carbon (δ¹³C) and Nitrogen (δ¹⁵N) Ratios: These can point to the origin of the key precursors, such as anthranilic acid and o-toluidine. Different manufacturing plants or synthesis methods for these precursor chemicals can leave distinct isotopic signatures. unodc.orgutah.edu
Hydrogen (δ²H) and Oxygen (δ¹⁸O) Ratios: These can be influenced by the water and solvents used during the synthesis and purification process. mdpi.com
By comparing the isotopic signature of a seized methaqualone sample to a database of known signatures, forensic chemists can draw inferences about its origin, linking it to specific precursor sources or clandestine laboratories. unodc.orgnih.gov It is important to clarify that in this application, one analyzes the intrinsic isotopic makeup of the seized methaqualone; this compound is not added to the sample but serves as an example of how isotopes can be manipulated and measured.
Table 3: Application of Natural Stable Isotope Ratios in Methaqualone Analysis
| Isotope Ratio | Information Gained | Forensic Application |
| δ¹³C (Carbon-13/Carbon-12) | Reflects the carbon source of the chemical precursors. fmach.it | Differentiating between different commercial sources or synthesis batches of precursors. |
| δ¹⁵N (Nitrogen-15/Nitrogen-14) | Reflects the nitrogen source of the precursors and the synthesis pathway. unodc.orgnih.gov | Linking samples made with the same batch of nitrogen-containing precursors. |
| δ²H (Deuterium/Hydrogen) | Influenced by the geographic origin of water and solvents used in synthesis. mdpi.com | Providing clues about the region where the drug was synthesized. |
| δ¹⁸O (Oxygen-18/Oxygen-16) | Influenced by reagents like acetic anhydride (B1165640) and the water used in the process. mdpi.com | Further refining the chemical fingerprint to distinguish between different synthesis methods. |
Contribution of Analytical Data from this compound Research to National and International Forensic Drug Intelligence Databases
Forensic drug intelligence relies on the systematic collection, analysis, and sharing of data from seized drug samples to identify trends, trafficking routes, and criminal organizations. nih.govojp.govpsu.edu The high-quality analytical data, made reliable through the use of internal standards like this compound, is the bedrock of these intelligence databases. psu.eduscispace.com
When a methaqualone sample is analyzed, the resulting data package contributes to intelligence in several ways:
Quantitative Data: The exact concentration of methaqualone, determined accurately using this compound, is a key data point. psu.edu Significant variations in purity can distinguish different drug batches, even if they bear the same physical markings (e.g., tablet logos). researchgate.net
Impurity Profiles: The qualitative and quantitative data on impurities, by-products, and adulterants create a detailed chemical fingerprint. This fingerprint can be stored in a database and compared with future seizures to establish links. psu.edunih.gov
Strategic Intelligence: Over time, the accumulation of this data allows analysts to monitor the illicit drug market, detect the emergence of new synthesis routes, identify new cutting agents, and map distribution networks on a national and international level. nih.govnih.gov
Table 4: Data Types Contributed to Forensic Intelligence Databases
| Data Category | Specific Information | Intelligence Value |
| Physical Characteristics | Tablet dimensions, weight, color, logo/imprint | Initial classification and comparison of seizures. psu.edu |
| Chemical Composition (Quantitative) | Purity of methaqualone, concentration of cutting agents and adulterants | High-discrimination comparison; linking seizures from the same batch. researchgate.net |
| Chemical Fingerprint (Qualitative) | Identity of synthesis impurities and by-products | Determination of the synthesis route and potential origin. psu.edunih.gov |
| Isotopic Signature | δ¹³C, δ¹⁵N, δ²H, δ¹⁸O values of the methaqualone | Source attribution of raw materials and geographic origin tracing. utah.edunih.gov |
Future Directions and Emerging Research Avenues for Methaqualone D5
Innovations in Analytical Techniques for Deuterated Chemical Standards and Reference Materials
The development and application of deuterated compounds, such as Methaqualone-d5, as internal standards are continually advancing, driven by innovations in analytical instrumentation and methodologies. acs.orgpharmaffiliates.com These standards are crucial for achieving high precision and accuracy in quantitative analysis, particularly in mass spectrometry-based techniques. clearsynth.com The use of deuterium (B1214612) labeling allows for clear differentiation between the analyte of interest and the internal standard, which is essential for accurate measurements. clearsynth.com
Recent advancements focus on enhancing the sensitivity and specificity of detection methods. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are continually being refined to lower detection limits and improve the resolution of complex mixtures. pharmaffiliates.comwaters.com Innovations in high-resolution mass spectrometry (HRMS) provide highly accurate mass data, which aids in the confident identification and quantification of substances, even in complex biological matrices. nih.gov
A significant area of innovation lies in the synthesis of these deuterated standards. researchgate.net Researchers are exploring more efficient, scalable, and cost-effective methods for deuterium incorporation. researchgate.netchinesechemsoc.org This includes the use of novel catalysts and deuterating agents to achieve high levels of isotopic enrichment with precise positional control of the deuterium atoms. mdpi.comucl.ac.uk Such advancements are critical for producing high-purity deuterated standards necessary for robust and reproducible analytical methods.
Potential for Advanced Mechanistic Investigations Utilizing Deuterated Analogs
Deuterated analogs, including this compound, serve as invaluable tools for elucidating the mechanisms of chemical reactions and biological processes. The kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, is a fundamental principle exploited in these studies. chinesechemsoc.orgucl.ac.uk By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining steps of a reaction and the nature of the transition states involved.
In the context of drug metabolism, deuterated analogs are instrumental in identifying metabolic pathways and understanding the role of specific enzymes, such as cytochrome P450 (CYP450). ucl.ac.uk The substitution of hydrogen with deuterium at a metabolically active site can slow down the rate of metabolism, a phenomenon that can be precisely measured and analyzed. ucl.ac.uk This "metabolic switching" can help to identify which positions on a molecule are most susceptible to enzymatic modification. nih.gov
Advanced mechanistic investigations using deuterated compounds often involve sophisticated analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for determining the exact location and extent of deuterium incorporation in a molecule. marketresearchintellect.com Mass spectrometry is used to track the fate of the deuterated compound and its metabolites in biological systems. wiseguyreports.com The combination of these techniques allows for a detailed mapping of metabolic transformations.
Recent research has focused on using deuterated analogs to probe the mechanisms of action of drugs and other bioactive molecules. wiseguyreports.comnih.gov For example, by selectively deuterating different parts of a molecule, researchers can investigate how specific structural features contribute to its interaction with a biological target. nih.gov This information is crucial for the rational design of new drugs with improved efficacy and safety profiles.
Integration of Multi-Analytical Platform Data for Comprehensive Chemical Characterization
A comprehensive understanding of a chemical substance, including its deuterated analogs, often requires the integration of data from multiple analytical platforms. plos.org This multi-analytical approach provides a more complete picture of the compound's chemical and physical properties than any single technique could achieve alone. mdpi.com By combining data from various spectroscopic and chromatographic methods, researchers can obtain detailed information about a compound's structure, purity, and behavior in different environments. nih.gov
For the characterization of a compound like this compound, a typical multi-analytical platform might include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and determine the specific sites and extent of deuterium labeling. mdpi.com
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, confirming the isotopic enrichment and providing a basis for quantitative methods. mdpi.com
Chromatography (GC and LC): To assess the purity of the compound and separate it from any potential impurities or isomers. acs.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the functional groups present in the molecule and its electronic properties.
The integration of data from these diverse sources presents both challenges and opportunities. Sophisticated data analysis techniques, including chemometrics and bioinformatics tools, are often required to process and interpret the large and complex datasets generated by these platforms. plos.orgrowan.edu These tools can help to identify correlations between different data types and build comprehensive models of the compound's properties.
The development of integrated analytical systems, where multiple techniques are hyphenated (e.g., LC-MS-NMR), represents a significant advancement in this area. mdpi.com These systems allow for the simultaneous acquisition of different types of data from a single sample, streamlining the characterization process and providing a more holistic view of the analyte.
Role of this compound in Developing Novel Analytical Standards and Quality Control Protocols for Research
This compound, as a deuterated analog, plays a critical role in the development of new analytical standards and the establishment of robust quality control (QC) protocols in a research setting. Its primary function is to serve as an internal standard in quantitative analyses, ensuring the accuracy and reliability of the results. pharmaffiliates.comclearsynth.com
The use of a deuterated internal standard like this compound is essential for compensating for variations that can occur during sample preparation and analysis. clearsynth.com These variations can include sample loss during extraction, matrix effects in complex samples, and fluctuations in instrument response. Because the deuterated standard is chemically almost identical to the analyte, it experiences similar variations, allowing for accurate correction of the final quantitative data. clearsynth.com
In the development of new analytical methods, this compound can be used to:
Validate method performance: By spiking known amounts of the deuterated standard into blank samples, researchers can assess key method parameters such as accuracy, precision, linearity, and the limit of detection (LOD) and quantification (LOQ). clearsynth.com
Establish calibration curves: A stable and well-characterized internal standard is crucial for constructing reliable calibration curves that are used to determine the concentration of the analyte in unknown samples. clearsynth.com
Perform system suitability tests: Regular analysis of a sample containing the internal standard helps to ensure that the analytical system is performing correctly and producing consistent results over time.
Furthermore, the availability of high-purity this compound is essential for inter-laboratory studies and proficiency testing programs. bts.gov These programs are vital for ensuring that different laboratories can produce comparable and reliable results, which is a cornerstone of quality assurance in scientific research. The development and distribution of certified reference materials (CRMs) containing this compound would further enhance the quality and consistency of analytical measurements across the research community.
Q & A
Q. How can Methaqualone-d5 be distinguished from its non-deuterated counterpart in analytical workflows?
this compound is identified via mass spectrometry (MS) by its distinct mass shift (+5 atomic mass units) due to deuterium substitution. Liquid chromatography (LC) coupled with high-resolution MS ensures separation and precise mass-to-charge ratio detection. Analytical validation should include retention time consistency, isotopic purity assessment, and comparison with reference spectra .
Q. What methodologies are recommended for quantifying this compound in biological matrices?
Use stable isotope dilution assays (SIDA) with LC-MS/MS for high specificity and accuracy. Calibration curves should incorporate deuterated internal standards to correct for matrix effects. Validate methods per ICH guidelines, including sensitivity (LOQ/LOD), linearity, and intra-/inter-day precision .
Q. How should researchers handle this compound to ensure safety and regulatory compliance?
Follow safety protocols for controlled substances: use fume hoods, wear nitrile gloves, and avoid skin contact. Dispose of waste via certified hazardous waste channels. Document handling procedures in alignment with institutional ethics and chemical safety boards .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the kinetic isotope effect (KIE) of this compound in pharmacokinetic studies?
Design crossover studies comparing deuterated and non-deuterated forms in in vitro metabolic assays (e.g., liver microsomes). Monitor deuterium exchange using LC-HRMS and apply Michaelis-Menten kinetics to quantify KIE impacts on metabolic rates. Account for pH, temperature, and enzyme variability to avoid confounding results .
Q. How can isotopic purity of this compound be validated to prevent analytical artifacts?
Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H) to confirm deuterium incorporation at specific positions. Use isotopic ratio MS to detect protium contamination (>98% isotopic purity is typically required). Replicate analyses across batches to ensure consistency .
Q. What strategies address discrepancies in deuterium retention during long-term stability studies?
Conduct accelerated stability tests under varying conditions (e.g., light, humidity). Use LC-MS to track deuterium loss over time. Apply Arrhenius modeling to predict degradation kinetics. Include control samples with inert matrices to differentiate environmental vs. inherent instability .
Q. How should researchers reconcile conflicting data in cross-laboratory reproducibility studies involving this compound?
Standardize protocols for sample preparation, instrumentation (e.g., column type, MS parameters), and data normalization. Use inter-laboratory round-robin trials with shared reference materials. Statistically analyze outliers via ANOVA or mixed-effects models to identify systemic vs. random errors .
Q. What ethical and methodological challenges arise when using this compound in human clinical trials?
Ensure compliance with ICH E6 guidelines for informed consent and adverse event reporting. Preclinical data must justify deuterated compound safety, emphasizing absence of toxic byproducts from deuterium exchange. Use blinded randomized designs to minimize bias in pharmacokinetic/pharmacodynamic assessments .
Data Analysis & Reporting
Q. What statistical approaches are optimal for analyzing nonlinear pharmacokinetic data from this compound studies?
Apply non-compartmental analysis (NCA) for AUC and half-life calculations. For complex models (e.g., enterohepatic recirculation), use nonlinear mixed-effects modeling (NONMEM) with Bayesian estimation. Validate models via bootstrapping or visual predictive checks .
Q. How can researchers ensure transparency in reporting negative or inconclusive results from this compound experiments?
Adhere to FAIR data principles: publish raw datasets (e.g., mass spectra, chromatograms) in repositories like Zenodo. Detail methodological limitations (e.g., ionization suppression in MS) in discussion sections. Use CONSORT or STROBE checklists for clinical/preclinical studies to standardize reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
